molecular formula C18H17N3O7 B14771017 Pomalidomide-CO-C2-methyl ester

Pomalidomide-CO-C2-methyl ester

Cat. No.: B14771017
M. Wt: 387.3 g/mol
InChI Key: QXPYMSUOOHGLGJ-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C2-methyl ester is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound is known for its potent immunomodulatory and anti-angiogenic properties, making it a valuable agent in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-CO-C2-methyl ester involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to produce pomalidomide .

Industrial Production Methods

Industrial production of this compound typically involves multi-step continuous flow synthesis. This method is preferred due to its reliability and robustness, which are essential for large-scale production. The process includes the use of various organic solvents and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-C2-methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of pomalidomide, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

Pomalidomide-CO-C2-methyl ester has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-CO-C2-methyl ester exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Pomalidomide-CO-C2-methyl ester belongs to the class of immunomodulatory imide drugs (IMiDs), which include:

Uniqueness

Compared to its analogs, this compound is more potent and has a better efficacy profile. It is particularly effective in patients who are resistant to lenalidomide and bortezomib, making it a valuable addition to the therapeutic arsenal for multiple myeloma .

Properties

Molecular Formula

C18H17N3O7

Molecular Weight

387.3 g/mol

IUPAC Name

methyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C18H17N3O7/c1-28-14(24)8-7-12(22)19-10-4-2-3-9-15(10)18(27)21(17(9)26)11-5-6-13(23)20-16(11)25/h2-4,11H,5-8H2,1H3,(H,19,22)(H,20,23,25)

InChI Key

QXPYMSUOOHGLGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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